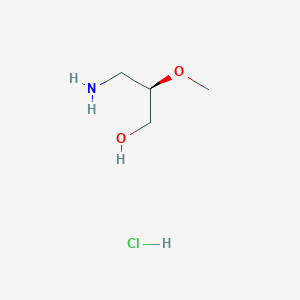

(2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride

Description

BenchChem offers high-quality (2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-amino-2-methoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-7-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEFEBVDYADFRW-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H](CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287249-72-1 | |

| Record name | 1-Propanol, 3-amino-2-methoxy-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2287249-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Chemical properties and stability of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride

An In-Depth Technical Guide on the Chemical Properties and Stability of (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride

Disclaimer: Publicly available, direct stability data for (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is limited. This guide is therefore predicated on fundamental chemical principles, analysis of the compound's functional groups, and established methodologies for stability testing in the pharmaceutical industry as outlined by the International Council for Harmonisation (ICH). The protocols and predictions herein serve as an expert framework for initiating in-house stability studies, which are essential for any specific application.

Introduction

(2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is a chiral, multifunctional organic compound featuring a primary amine (as a hydrochloride salt), a methoxy ether, and a primary alcohol. Its specific stereochemistry and diverse functionality make it a valuable building block in pharmaceutical synthesis and materials science. A comprehensive understanding of its chemical properties and stability is paramount for drug development professionals and researchers. This knowledge underpins critical decisions in process development, formulation, packaging, and the determination of shelf-life and storage conditions, ensuring the material's quality, safety, and efficacy throughout its lifecycle.[1][2][3]

This technical guide offers a detailed examination of the molecule's chemical identity, a predictive analysis of its stability profile based on functional group lability, and a robust framework for conducting comprehensive stability studies.

Chemical and Physical Identity

A precise understanding of the molecule's structure is the foundation for predicting its behavior. The hydrochloride salt form significantly influences its properties, particularly solubility and the reactivity of the amine group.

Table 1: Chemical and Physical Identifiers for (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride | PubChem |

| CAS Number | 253443-56-0 | [4] |

| Molecular Formula | C₄H₁₂ClNO₂ | [5] |

| Molecular Weight | 141.60 g/mol | [6] |

| Synonyms | (R)-2-Amino-3-methoxy-1-propanol HCl | [4] |

| Physical Form | Solid | |

| InChI Key | NIPVWKZBILGKCT-SCSAIBSYSA-N |

Molecular Structure and Functional Group Analysis

The structure of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride contains three key functional groups that dictate its chemical reactivity and potential instability.

Caption: Molecular structure and key functional groups.

-

Primary Ammonium Chloride: The protonation of the primary amine to form the hydrochloride salt renders it less nucleophilic and generally more stable than its free base counterpart. However, the nitrogen atom remains susceptible to oxidative degradation.

-

Primary Alcohol: This group can undergo oxidation to form an aldehyde, which could be further oxidized to a carboxylic acid.

-

Methoxy Ether: Ethers are typically stable functional groups but can be cleaved under forcing conditions, such as with strong acids at elevated temperatures.

Predicted Stability Profile and Degradation Pathways

For a novel or specialized intermediate, a forced degradation study is the most effective way to identify likely degradation products and establish degradation pathways.[7] Such studies are designed to accelerate the degradation process by exposing the compound to conditions more severe than those it would typically encounter during storage.[7]

Potential Degradation Mechanisms

The following pathways are predicted based on the molecule's functional groups.

-

Oxidative Degradation: This is a significant potential pathway due to the presence of both the amine and primary alcohol. Amines and sulfides are particularly susceptible to electron transfer oxidation.[7] Exposure to atmospheric oxygen, peroxides, or metal ion contaminants can initiate free-radical chain processes.[8]

-

Predicted Products: Oxidation of the alcohol could yield (2R)-3-amino-2-methoxypropanal or the corresponding carboxylic acid. Oxidation at the nitrogen center could lead to various products, including imines or hydroxylamines.

-

-

Thermal Degradation: As an alkanolamine, the compound may be susceptible to degradation at high temperatures. While the hydrochloride salt form enhances stability, the free base (if formed) could undergo reactions. Thermal degradation of amines can produce higher molecular weight polyamines or fragmentation products.[9][10]

-

Hydrolytic Degradation: The compound is expected to be stable across a neutral pH range. However, under strongly acidic conditions and elevated temperatures, the methoxy ether linkage could undergo cleavage. A patent describing a related process for cleaving a methoxy group from (S)-1-methoxy-2-propylamine uses hydrochloric acid at high temperatures and pressures, demonstrating the feasibility of this pathway under harsh conditions.[11]

-

Photolytic Degradation: The molecule lacks a significant chromophore to absorb UV or visible light, suggesting it may have good intrinsic photostability. However, per ICH Q1B guidelines, photostability testing is necessary to confirm this, as indirect photo-degradation can occur.[1][8]

Caption: Predicted degradation pathways under stress conditions.

Framework for a Comprehensive Stability Study

A robust stability program is essential to define the retest period and appropriate storage conditions for a pharmaceutical intermediate.[1][3] The program should begin with forced degradation studies to inform the development of a stability-indicating analytical method.

Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the active substance to ensure that degradation products are generated without over-stressing the molecule, which could lead to secondary, irrelevant degradants.[7]

Step 1: Solution Preparation

-

Prepare a stock solution of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

Step 2: Application of Stress Conditions

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 24-48 hours.

-

Oxidation: Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

-

Thermal (Solution): Heat the stock solution at 70°C for 48 hours.

-

Thermal (Solid State): Store the solid compound in a stability chamber at 70°C / 75% RH for one week.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

Step 3: Sample Analysis

-

At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base samples before analysis.

-

Dilute all samples to the target concentration and analyze using a validated stability-indicating method (see Protocol 4.2).

Protocol: Stability-Indicating Analytical Method Development (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and common technique for stability studies.[12] Since the target molecule lacks a strong UV chromophore, derivatization or an alternative detection method is required.

Step 1: Method Selection

-

Technique: Reverse-phase HPLC with pre-column derivatization.

-

Rationale: Derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) targets the primary amine, creating a highly fluorescent or UV-active derivative that can be detected with high sensitivity.[13] This approach is standard for amino acid analysis and is well-suited here.[13]

Step 2: Initial HPLC Conditions

-

Column: C18, 4.6 x 150 mm, 3.5 µm (A standard choice for good separation of small polar molecules).

-

Mobile Phase A: Phosphate or acetate buffer (e.g., 20 mM, pH 6.5).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute the derivatized analyte and any degradation products.

-

Detector: Fluorescence Detector (FLD) or Diode Array Detector (DAD) set to the absorbance maximum of the chosen derivative.

-

Column Temperature: 40°C to ensure reproducible retention times.

Step 3: Method Validation

-

Inject the stressed samples from the forced degradation study.

-

The method is considered "stability-indicating" if:

-

The parent compound peak is well-resolved from all degradation product peaks.

-

Peak purity analysis (using a DAD) confirms that the parent peak is spectrally pure in the presence of degradants.

-

Mass balance is achieved (the sum of the parent compound and all degradation products is close to 100% of the initial amount).

-

Caption: Workflow for a stability study and method development.

Recommended Storage and Handling

Based on the predicted stability profile, the following conditions are recommended to preserve the integrity of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | Lower temperatures slow the rate of potential oxidative and thermal degradation reactions. |

| Atmosphere | Store in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidative degradation. |

| Light | Protect from light. | Although predicted to be photostable, protection from light is a standard precaution to prevent potential photolytic degradation. |

| Material Compatibility | Avoid contact with strong oxidizing agents and strong bases. | Prevents chemical reactions that could degrade the compound. Strong bases will convert the stable salt to the more reactive free amine. |

Conclusion

While direct stability data for (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is not extensively published, a scientific assessment based on its functional groups—a primary ammonium salt, a primary alcohol, and a methoxy ether—provides a strong predictive framework for its behavior. The molecule's primary liabilities are likely oxidative degradation and potential instability under high thermal stress or harsh acidic conditions. For any application in research or drug development, it is imperative to conduct formal stability studies, beginning with the forced degradation and method development protocols outlined in this guide. This empirical data is the only authoritative basis for establishing a reliable shelf-life, defining appropriate storage conditions, and ensuring the long-term quality and integrity of this valuable chemical intermediate.

References

-

SGS Hong Kong, China. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]

-

Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

-

IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

-

Rani, S., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry. Retrieved from [Link]

-

Patel, R. M., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

Islam, M. S., et al. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Retrieved from [Link]

-

Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia. Retrieved from [Link]

-

Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences. Retrieved from [Link]

-

American Elements. (n.d.). (2S)-2-amino-3-methoxypropan-1-ol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-methyl-propan-1-ol hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). (r)-2-amino-3-methoxy-1-propanol hydrochloride. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Tricetylmethylammonium chloride. Retrieved from [Link]

-

Tan, W., et al. (2021, September 22). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. The Journal of Physical Chemistry A. Retrieved from [Link]

- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.

-

Publisso. (2025, August 8). 2‐Methoxypropanol‐1. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-CHLORO-3-((1-METHYLETHYL)AMINO)-2-PROPANOL HYDROCHLORIDE, (2S)-. Retrieved from [Link]

-

Agilent Technologies. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

-

Chemsrc. (2025, September 18). (R)-2-AMINO-3-METHOXY-1-PROPANOL. Retrieved from [Link]

-

European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Hartono, A., et al. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

- 1. Pharmaceutical Stability Testing and Storage | SGS Hong Kong, China [sgs.com]

- 2. humiditycontrol.com [humiditycontrol.com]

- 3. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 4. (R)-2-AMINO-3-METHOXYPROPAN-1-OL HCL - CAS:253443-56-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. americanelements.com [americanelements.com]

- 6. 3-Amino-2-methyl-propan-1-ol hydrochloride | C4H12ClNO | CID 42614513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpsonline.com [ajpsonline.com]

- 9. encompass.eku.edu [encompass.eku.edu]

- 10. scispace.com [scispace.com]

- 11. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lcms.cz [lcms.cz]

(2R)-3-Amino-2-methoxypropan-1-ol: A Technical Guide to a Key Chiral Synthon in Pharmaceutical Synthesis

Abstract

(2R)-3-Amino-2-methoxypropan-1-ol is a valuable C4 chiral building block characterized by its stereospecific arrangement of an amine, a methoxy group, and a primary alcohol. This trifunctional nature, centered around a defined stereocenter, makes it a highly sought-after intermediate in the synthesis of complex, high-value pharmaceutical molecules. This technical guide provides an in-depth analysis of the strategic importance of this synthon, a detailed, well-referenced synthetic route derived from the chiral pool, its physicochemical properties, and its application in the development of advanced therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical synthesis.

Introduction: The Strategic Value of (2R)-3-Amino-2-methoxypropan-1-ol

In modern drug discovery, the three-dimensional structure of a molecule is intrinsically linked to its biological function and safety profile. The vast majority of biological targets, such as enzymes and receptors, are chiral, meaning they selectively interact with only one enantiomer of a chiral drug molecule.[1] This stereoselectivity is the primary driver for the demand for enantiomerically pure Active Pharmaceutical Ingredients (APIs). More than half of all approved small-molecule drugs are chiral, and regulatory bodies like the FDA mandate rigorous evaluation of the pharmacological and toxicological properties of each enantiomer.

This is where chiral building blocks, or synthons, become indispensable. These are relatively small, enantiomerically pure molecules that serve as foundational starting materials for the construction of complex APIs.[1] (2R)-3-Amino-2-methoxypropan-1-ol is a prime example of such a synthon. Its key structural features are:

-

A Primary Amine (-NH₂): Provides a nucleophilic site for a wide range of coupling reactions, such as amide bond formation or reductive amination, to build larger molecular scaffolds.

-

A Primary Alcohol (-OH): Offers a site for esterification, etherification, or oxidation to an aldehyde, enabling further synthetic elaboration.

-

A Methoxy Group (-OCH₃): This ether linkage is generally stable under many reaction conditions and can influence the molecule's polarity, solubility, and metabolic stability. It can also engage in specific hydrogen bonding interactions within a drug's binding site.

-

A Defined (R)-Stereocenter: The fixed chirality at the C2 position is transferred to the final API, eliminating the need for costly and often inefficient chiral resolution steps later in the synthesis.

By providing multiple, orthogonally reactive functional groups on a stereodefined scaffold, (2R)-3-Amino-2-methoxypropan-1-ol offers a streamlined and efficient pathway to complex chiral targets.

Synthesis from the Chiral Pool: A L-Serine-Based Approach

The most logical and atom-economical approach to synthesizing (2R)-3-Amino-2-methoxypropan-1-ol is through the "chiral pool," which utilizes readily available, inexpensive, and enantiomerically pure natural products.[2] The natural amino acid L-Serine, which possesses the desired (S)-stereochemistry at the α-carbon (which becomes the (R)-center in the final product after chemical modification according to Cahn-Ingold-Prelog priority rules), is the ideal starting material.

The synthetic strategy involves a three-step sequence:

-

Orthogonal Protection & Esterification: The amine and hydroxyl groups of L-Serine are protected, and the carboxylic acid is converted to a methyl ester.

-

O-Methylation: The protected hydroxyl group is methylated to install the key methoxy moiety.

-

Reduction & Deprotection: The methyl ester is reduced to the primary alcohol, followed by removal of the protecting groups to yield the final product.

The overall workflow can be visualized as follows:

Caption: Chiral pool synthesis of (2R)-3-Amino-2-methoxypropan-1-ol.

Detailed Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe)

The initial step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid. The Boc group is chosen for its stability in subsequent methylation and reduction steps and its ease of removal under acidic conditions. Esterification facilitates the final reduction step.

Experimental Protocol:

-

Esterification: Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of serine). Cool the mixture to 0 °C in an ice-brine bath.[3]

-

Add thionyl chloride (SOCl₂, 2.0-2.5 eq) dropwise via syringe, ensuring the temperature remains below 5 °C. The causality here is that SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the esterification.

-

After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure. The resulting white solid is L-serine methyl ester hydrochloride.

-

N-Protection: Dissolve the L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool to 0 °C.

-

Add triethylamine (TEA, approx. 2.2 eq) to neutralize the hydrochloride salt.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-Ser-OMe, typically as a white solid or viscous oil.[1]

| Parameter | Value / Condition | Causality / Insight |

| Starting Material | L-Serine | Inexpensive, enantiopure source from the chiral pool. |

| Key Reagents | SOCl₂, (Boc)₂O, TEA | SOCl₂ for efficient esterification; Boc₂O for robust amine protection; TEA as a non-nucleophilic base. |

| Solvent | Methanol, DCM | Methanol serves as both reagent and solvent; DCM is a good solvent for the protection step. |

| Typical Yield | >90% over two steps | High-yielding, well-established transformations. |

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-methyl-L-serine methyl ester

This step installs the crucial methoxy group. A common method is the Williamson ether synthesis, using a strong base to deprotonate the hydroxyl group followed by reaction with a methylating agent.

Experimental Protocol:

-

Dissolve Boc-Ser-OMe (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas. This step deprotonates the hydroxyl group to form a reactive alkoxide.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Add methyl iodide (MeI, approx. 1.5 eq) dropwise. MeI is a highly effective methylating agent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.[4]

Step 3: Synthesis of (2R)-3-Amino-2-methoxypropan-1-ol

The final two transformations, reduction and deprotection, are often performed sequentially. Lithium borohydride (LiBH₄) is an excellent choice for reducing the methyl ester to the primary alcohol, as it is less reactive than LiAlH₄ and more selective.[5]

Experimental Protocol:

-

Reduction: Dissolve the N-Boc-O-methyl-L-serine methyl ester (1.0 eq) from the previous step in anhydrous THF.

-

Add a solution of lithium borohydride (LiBH₄, approx. 2.0 eq) in THF dropwise at 0 °C. The addition of a Lewis acid like LiCl can accelerate this reduction.[6]

-

Stir the reaction at room temperature and monitor by TLC until the starting ester is consumed.

-

Workup (Reduction): Cool the mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases. Basify the mixture with aqueous NaOH and extract the N-Boc protected amino alcohol with ethyl acetate. Dry the organic layer and concentrate.

-

Deprotection: Dissolve the crude N-Boc-(2R)-3-amino-2-methoxypropan-1-ol in DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir at room temperature for 1-3 hours.

-

Final Workup: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify to pH > 12 with concentrated NaOH or KOH. Extract the final product into a suitable organic solvent (e.g., DCM or a mixture of isopropanol/toluene). Dry the organic extracts and concentrate to yield (2R)-3-Amino-2-methoxypropan-1-ol. The product can be further purified by distillation or crystallization of its salt form.

| Parameter | Value / Condition | Causality / Insight |

| Reducing Agent | LiBH₄ | Selectively reduces the ester in the presence of the Boc group and ether linkage. |

| Deprotection Agent | TFA or HCl in Dioxane | Strong acids efficiently cleave the acid-labile Boc group. |

| Final Purification | Distillation / Crystallization | Necessary to obtain the high purity required for pharmaceutical applications. |

| Typical Yield | 70-85% over two steps | Generally efficient reduction and deprotection steps. |

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the final compound.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO₂ | [7] |

| Molecular Weight | 105.14 g/mol | [7] |

| CAS Number | 148278-96-0 | [7] |

| Appearance | Colorless to light yellow liquid/solid | Supplier Data |

| Boiling Point | ~207.6 °C at 760 mmHg | [7] |

| Density | ~1.0 g/cm³ | [7] |

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.3 ppm), multiplets for the diastereotopic methylene protons (-CH₂OH and -CH₂OCH₃), and a multiplet for the chiral methine proton (-CH(NH₂)-). The amine and hydroxyl protons may appear as broad singlets.

-

¹³C NMR: Four distinct carbon signals are expected, corresponding to the methoxy carbon, the two methylene carbons, and the chiral methine carbon.

-

Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be observed at m/z 106.1.

-

Chiral HPLC/GC: Essential for confirming the enantiomeric purity of the final product.

Application in Pharmaceutical Synthesis: A Case Study Perspective

While (2R)-3-Amino-2-methoxypropan-1-ol is a versatile building block, its most notable application appears in the synthesis of advanced nitroimidazole-based therapeutics. One prominent example is its role as a key precursor for a chiral epoxide used in the synthesis of Delamanid .[8][9]

Delamanid is an FDA-approved drug for the treatment of multi-drug-resistant tuberculosis (MDR-TB).[8][10] It functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The specific stereochemistry of Delamanid is critical for its activity.

The synthetic utility of (2R)-3-Amino-2-methoxypropan-1-ol in this context is to establish the chiral core of the molecule. The amino and hydroxyl groups provide handles for constructing the complex side chain of the drug.

Caption: Convergent synthesis strategy for Delamanid utilizing the chiral synthon.

The synthesis of Delamanid highlights the core value of a synthon like (2R)-3-Amino-2-methoxypropan-1-ol.[8][9] By providing a pre-made, enantiomerically pure fragment, it significantly simplifies the overall synthesis, avoids late-stage resolutions, and ensures the correct stereochemistry in the final drug product. This approach is fundamental to modern, efficient pharmaceutical manufacturing.

Conclusion and Future Outlook

(2R)-3-Amino-2-methoxypropan-1-ol stands as a testament to the power of chiral pool synthesis. Its efficient preparation from L-serine provides chemists with a versatile and stereochemically defined tool for building complex molecules. The strategic placement of its three functional groups allows for a multitude of synthetic transformations, making it applicable to a wide range of therapeutic targets. Its role in the synthesis of critical medicines like Delamanid underscores its importance in addressing global health challenges. As drug development continues to trend towards more structurally complex and stereochemically pure molecules, the demand for high-value chiral building blocks like (2R)-3-Amino-2-methoxypropan-1-ol is set to increase, solidifying its place as a cornerstone synthon in the pharmaceutical industry.

References

-

Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (n.d.). Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Retrieved February 25, 2026, from [Link]

- Hodges, R. S., & Merrifield, R. B. (1974). Synthesis of O-methyl-L-serine and Nalpha-tert-butyloxycarbonyl-O-methyl-L-serine. The Journal of organic chemistry, 39(13), 1870–1872.

-

(n.d.). Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Semantic Scholar. Retrieved February 25, 2026, from [Link]

- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 790518.

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.

- Magrioti, V., Antonopoulou, G., Pantoleon, E., & Kokotos, G. (2003).

-

(n.d.). BOC-O-METHYL-L-SERINE. gsrs. Retrieved February 25, 2026, from [Link]

-

(n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Aapptec Peptides. Retrieved February 25, 2026, from [Link]

- Kumar, D., Kumar, N., & Singh, R. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Organic & Biomolecular Chemistry, 18(18), 3537–3541.

-

(2025). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. Retrieved February 25, 2026, from [Link]

- Jeon, H., Kim, H., Lee, S., & Kim, S. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 372–387.

- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139–143.

-

(2013). Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. ResearchGate. Retrieved February 25, 2026, from [Link]

-

(n.d.). Chem 115. Andrew G Myers Research Group. Retrieved February 25, 2026, from [Link]

-

(2025). (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0. Chemsrc. Retrieved February 25, 2026, from [Link]

-

(2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Publishing. Retrieved February 25, 2026, from [Link]

- (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.

-

(2025). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. ResearchGate. Retrieved February 25, 2026, from [Link]

-

(2022). NaBH4 reduction of ester. Reddit. Retrieved February 25, 2026, from [Link]

-

(2025). Delamanid and pretomanid have comparable bactericidal activity but pretomanid potently inhibits Mycobacterium tuberculosis ribosomal rRNA synthesis. bioRxiv. Retrieved February 25, 2026, from [Link]

-

(2005). Process for producing 3-amino-2-oxo-1-halogenopropane derivatives. Eureka | Patsnap. Retrieved February 25, 2026, from [Link]

-

(n.d.). (2S)-2-amino-3-methoxypropan-1-ol hydrochloride. AMERICAN ELEMENTS. Retrieved February 25, 2026, from [Link]

- de Steenwinkel, J. E. M., de Knegt, G. J., & Aarnoutse, R. E. (2020). Delamanid or pretomanid? A Solomonic judgement! Journal of Antimicrobial Chemotherapy, 75(10), 2744–2753.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scilit.com [scilit.com]

- 3. tsijournals.com [tsijournals.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. reddit.com [reddit.com]

- 7. (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0 | Chemsrc [chemsrc.com]

- 8. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. biorxiv.org [biorxiv.org]

The Strategic Application of (2R)-3-Amino-2-methoxypropan-1-ol: A Chiral Synthon for Advanced Drug Discovery

Abstract

(2R)-3-Amino-2-methoxypropan-1-ol is a meticulously designed chiral building block of significant value to the pharmaceutical and fine chemical industries. Its trifunctional nature, featuring a primary amine, a primary alcohol, and a methoxy group tethered to a stereochemically defined backbone, offers a unique and powerful tool for the enantioselective synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this versatile synthon, tailored for researchers, medicinal chemists, and process development scientists. We will delve into the causal logic behind its synthesis from the chiral pool, detail its derivatization into valuable chiral auxiliaries and ligands, and showcase its potential in the construction of bioactive molecules.

Introduction: The Architectural Advantage of a Trifunctional Chiral Building Block

In the landscape of asymmetric synthesis, the strategic choice of starting materials is paramount to achieving high levels of stereocontrol and overall synthetic efficiency. Chiral amino alcohols, in particular, are a privileged class of compounds, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] (2R)-3-Amino-2-methoxypropan-1-ol emerges as a particularly strategic synthon due to the orthogonal reactivity of its three functional groups, which can be selectively addressed to build molecular complexity in a controlled, stepwise manner. The inherent chirality at the C2 position, derived from a natural amino acid precursor, provides a reliable method for introducing a key stereocenter early in a synthetic sequence.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of (2R)-3-Amino-2-methoxypropan-1-ol is essential for its effective use.

Table 1: Physicochemical Properties of (2R)-3-Amino-2-methoxypropan-1-ol

| Property | Value |

| CAS Number | 148278-96-0[3] |

| Molecular Formula | C₄H₁₁NO₂[3] |

| Molecular Weight | 105.14 g/mol [4] |

| Boiling Point | 207.6 ± 20.0 °C at 760 mmHg[3] |

| Density | 1.0 ± 0.1 g/cm³[3] |

| LogP | -0.83[3] |

| Appearance | Expected to be a colorless oil or low-melting solid |

Spectroscopic Characterization (Predicted)

While a comprehensive public database of spectra for this specific molecule is limited, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[5]

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methoxy group (CH₃O-) would appear as a singlet around 3.3-3.4 ppm. The diastereotopic protons of the CH₂O- group would likely appear as a multiplet between 3.5 and 3.8 ppm. The proton on the chiral center (CH-N) would be a multiplet, and the protons of the primary alcohol (CH₂OH) would also present as a multiplet. The amine (NH₂) and hydroxyl (OH) protons would be visible as broad singlets, and their chemical shifts would be concentration and solvent dependent.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR would display four unique signals corresponding to the four carbon atoms in the molecule. The methoxy carbon would resonate around 59 ppm. The carbon bearing the amino group (C2) would be in the range of 50-55 ppm, while the carbon of the primary alcohol (C1) would be around 65-70 ppm. The carbon of the methoxy-adjacent methylene group (C3) is expected around 75-80 ppm.

-

IR Spectroscopy (Neat): The infrared spectrum will be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. A strong C-O stretching band will be observed around 1100 cm⁻¹. C-H stretching vibrations will be present in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry (ESI+): Electrospray ionization in positive mode would likely show the protonated molecular ion [M+H]⁺ at m/z 106.0863.

Enantioselective Synthesis: A Chiral Pool Approach from D-Serine

The most logical and cost-effective strategy for the enantioselective synthesis of (2R)-3-Amino-2-methoxypropan-1-ol is a chiral pool approach starting from the readily available amino acid, D-serine.[6] This ensures the correct absolute stereochemistry at the C2 position. The synthesis involves three key transformations: N-protection, O-methylation of the side-chain hydroxyl group, and reduction of the carboxylic acid.

Sources

- 1. banglajol.info [banglajol.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(ii)-complex-mediated cross-coupling and cycloaddition reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Methodological & Application

Application Note: Synthesis and Utilization of (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride

Executive Summary

(2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is a high-value chiral intermediate belonging to the class of 2-O-methyl-isoserinols . Unlike its regioisomer (2-amino-3-methoxypropan-1-ol), this scaffold places the amine at the

This structural distinctiveness makes it a critical building block in the synthesis of proteasome inhibitors (e.g., quinoline-based therapeutics for Human African Trypanosomiasis), kinase inhibitors , and hydrophilic linkers for Antibody-Drug Conjugates (ADCs) . Its primary utility lies in introducing polarity and specific hydrogen-bonding vectors without donating a hydrogen bond at the C2 position, often improving the metabolic stability and blood-brain barrier (BBB) permeability of drug candidates.

This guide details a robust, scalable synthesis protocol starting from (R)-Glycidol , ensuring high enantiomeric excess (>98% ee) and regiochemical purity.

Strategic Synthesis Architecture

The synthesis strategy prioritizes stereochemical retention and regiocontrol . We utilize the "Azide-Epoxide Opening" pathway, which is superior to Serine-homologation routes due to higher atom economy and fewer redox adjustments.

Reaction Pathway Diagram

Caption: Figure 1. Four-step stereoselective synthesis pathway from (R)-Glycidol to the target hydrochloride salt.

Detailed Experimental Protocols

Safety Pre-Requisites[1][2][3]

-

Sodium Azide (NaN

): Highly toxic and can form explosive metal azides. Use non-metallic spatulas and quench reaction mixtures with sodium nitrite/sulfuric acid or bleach in a dedicated waste stream. -

Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. Handle only in a certified fume hood with double-gloving.

-

Hydrogenation: Palladium on Carbon (Pd/C) is pyrophoric when dry. Keep wet with solvent/water.[1]

Step 1: Preparation of (R)-Benzyl Glycidyl Ether

Rationale: Protecting the primary alcohol prevents competitive methylation in Step 3 and directs the azide attack in Step 2.

-

Setup: Charge a flame-dried 3-neck flask with NaH (60% dispersion, 1.1 eq) and anhydrous THF (10 vol). Cool to 0°C.

-

Addition: Add (R)-Glycidol (1.0 eq) dropwise over 30 min. Stir for 30 min at 0°C to form the alkoxide.

-

Alkylation: Add Benzyl Bromide (BnBr, 1.05 eq) dropwise. Allow to warm to RT and stir for 12 hours.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[2] Wash organics with brine, dry over MgSO -

Purification: Vacuum distillation or silica flash chromatography (Hexane/EtOAc 9:1).

-

Checkpoint:

H NMR should show benzylic protons (~4.5 ppm) and epoxide protons (2.6–3.2 ppm).

-

Step 2: Regioselective Azidolysis

Rationale: Azide ion preferentially attacks the less substituted carbon (C3) of the epoxide under thermodynamic control, establishing the 1,3-substitution pattern.

-

Reaction: Dissolve (R)-Benzyl Glycidyl Ether (1.0 eq) in MeOH:H

O (8:1). Add NH -

Conditions: Reflux (65°C) for 12–16 hours.

-

Monitoring: TLC should show disappearance of the epoxide.

-

Workup: Concentrate MeOH. Extract aqueous residue with EtOAc.[2]

-

Product: (2R)-1-Azido-3-(benzyloxy)propan-2-ol.

-

Critical QC: Ensure no regioisomer (2-azido-3-hydroxy...) is present. The C3-azide product is favored >95:5.

-

Step 3: O-Methylation (The Critical Step)

Rationale: Locking the C2-hydroxyl as a methyl ether. This step defines the core functionality of the target molecule.

-

Setup: Dissolve the azido-alcohol from Step 2 in anhydrous THF (10 vol). Cool to 0°C.

-

Deprotonation: Add NaH (1.2 eq). Stir for 30 min.

-

Methylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.

-

Reaction: Stir at RT for 4 hours.

-

Workup: Quench with water (carefully). Extract with Et

O. -

Product: (2R)-1-Azido-2-methoxy-3-(benzyloxy)propane.

Step 4: Global Reduction and Deprotection

Rationale: A "one-pot" hydrogenation performs two functions: reducing the azide to the amine and cleaving the benzyl ether to the alcohol.

-

Setup: Dissolve the methylated intermediate in MeOH. Add 10% Pd/C (10 wt% loading).

-

Acidification: Add concentrated HCl (1.1 eq) to the mixture (to trap the amine as it forms).

-

Hydrogenation: Hydrogenate at 3–5 bar (45–75 psi) H

pressure for 12 hours at RT. -

Filtration: Filter catalyst through Celite under nitrogen (avoid drying the catalyst).

-

Isolation: Concentrate the filtrate to a viscous oil.

-

Crystallization: Triturate with Et

O or cold Acetone to induce crystallization of the hydrochloride salt.

Analytical Specifications & Quality Control

To ensure the material is suitable for drug development, the following specifications must be met.

| Test | Method | Acceptance Criteria | Notes |

| Appearance | Visual | White to off-white hygroscopic solid | Highly hygroscopic; store under Argon. |

| Identity | Consistent with structure | Key signals: O-Me singlet (~3.4 ppm), C2-H multiplet. | |

| Purity | HPLC (ELSD/CAD) | > 97.0% | UV detection is weak; use charged aerosol detection. |

| Chiral Purity | Chiral HPLC | > 98.0% ee | Column: Chiralpak AD-H or IC. |

| Water Content | Karl Fischer | < 1.0% | Critical for stoichiometry in next steps. |

NMR Interpretation Guide (D O)

-

3.75 (dd, 1H): C1-H

-

3.60 (dd, 1H): C1-H

- 3.55 (m, 1H): C2-H (Methine ether)

-

3.42 (s, 3H): O-CH

-

3.20 (dd, 1H): C3-H

-

3.05 (dd, 1H): C3-H

Applications in Drug Discovery[6]

Proteasome Inhibitors (HAT Therapy)

Recent research has highlighted the utility of this intermediate in synthesizing Quinoline-based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). The (2R)-3-amino-2-methoxypropan-1-ol moiety is coupled to a quinoline-2-carboxylic acid core.

-

Mechanistic Role: The methoxy group improves lipophilicity compared to the diol, facilitating CNS penetration, while the terminal hydroxyl maintains critical H-bond interactions with the proteasome

-subunits. -

Protocol: Standard amide coupling (HATU/DIPEA) of the amine HCl salt with the carboxylic acid.

Linker Chemistry (ADCs and PROTACs)

The scaffold serves as a short, polar, non-peptidic spacer .

-

Advantage: Unlike PEG chains, this linker is chiral and rigid, potentially reducing aggregation in antibody-drug conjugates.

-

Functionalization: The primary alcohol can be activated (e.g., with p-Nitrophenyl chloroformate) to form carbamates, linking cytotoxic payloads to targeting ligands.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete epoxide opening | Increase NH |

| Regioisomer Contamination | Azide attack at C2 | Ensure the reaction is performed in protic solvent (MeOH/H |

| Incomplete Hydrogenation | Catalyst poisoning | Ensure the sulfur/iodide residues from previous steps (MeI) are completely removed before hydrogenation. Wash the organic layer with Sodium Thiosulfate in Step 3. |

References

-

Synthesis of Glycerol Monoethers

-

Sutter, M., et al. "Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies." Green Chemistry, 2013, 15, 3020-3026.

- Note: Establishes the baseline reactivity of glycidol ring-opening, though this protocol adapts it for amino-analogs.

-

-

Application in Proteasome Inhibitors

-

Brand, S., et al. "Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT)." Journal of Medicinal Chemistry, 2021.

- Context: Specifically cites the use of (R)-3-amino-2-methoxypropan-1-ol (Compound 7 synthesis) to improve brain-to-plasma partition coefficients.

-

- Fringuelli, F., et al. "Azidolysis of epoxides in water: a concise synthesis of enantiopure 1,2-amino alcohols." Journal of Organic Chemistry, 2003.

-

General Safety Data

-

Merck/Sigma-Aldrich Safety Data Sheet for (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride (CAS 2287249-72-1).

-

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of (2R)-3-Amino-2-methoxypropan-1-ol

Introduction

(2R)-3-Amino-2-methoxypropan-1-ol is a chiral trifunctional molecule of significant interest in medicinal chemistry and drug development. Its structural features, including a primary amine, a secondary alcohol, and a methoxy group, provide multiple points for chemical modification, making it a valuable building block for the synthesis of complex and biologically active compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions with this versatile substrate. We will delve into the critical role of protecting group strategies to achieve regioselectivity, followed by detailed protocols for N-alkylation and O-alkylation, and conclude with deprotection methods.

The inherent challenge in the chemical manipulation of (2R)-3-Amino-2-methoxypropan-1-ol lies in the similar reactivity of its nucleophilic primary amine and primary alcohol functional groups. Direct alkylation would likely result in a mixture of N-alkylated, O-alkylated, and potentially di-alkylated products, leading to low yields of the desired compound and creating significant purification challenges. Therefore, a robust protecting group strategy is paramount for achieving selective functionalization.[1][2][3]

The Imperative of Protecting Groups

A protecting group is a chemical moiety that is temporarily introduced into a multifunctional molecule to block a specific reactive site, allowing a chemical transformation to be carried out selectively at another position.[2][3] An ideal protecting group should be easy to introduce and remove in high yield under conditions that do not affect other functional groups in the molecule.[4] For (2R)-3-Amino-2-methoxypropan-1-ol, the choice of protecting groups will dictate whether the nucleophilic substitution occurs at the nitrogen or the oxygen atom.

Orthogonal Protection Strategy

An orthogonal protecting group strategy is particularly effective, wherein different protecting groups can be removed under distinct conditions without affecting each other.[3][5] For instance, an acid-labile protecting group on the amine and a base-labile group on the alcohol would allow for selective deprotection and further modification at either site.

Caption: General workflow for selective nucleophilic substitution.

Protocol 1: Selective N-Alkylation

This protocol outlines the N-alkylation of (2R)-3-Amino-2-methoxypropan-1-ol. The strategy involves first protecting the more reactive primary amine, followed by protection of the alcohol, selective deprotection of the amine, and finally, the nucleophilic substitution on the nitrogen atom.

Step 1a: Protection of the Amine

The primary amine is generally more nucleophilic than the primary alcohol. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be easily removed with acid.[5]

Materials:

-

(2R)-3-Amino-2-methoxypropan-1-ol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

Dissolve (2R)-3-Amino-2-methoxypropan-1-ol (1.0 eq) in DCM.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 1b: Protection of the Alcohol

With the amine protected, the primary alcohol can now be protected. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable choice as it is stable to many reaction conditions but can be cleaved with fluoride ions.[1]

Materials:

-

N-Boc-(2R)-3-amino-2-methoxypropan-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-Boc protected intermediate (1.0 eq) in dry DMF.

-

Add imidazole (2.5 eq) to the solution.

-

Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the fully protected intermediate.

Step 2: Selective Deprotection of the Amine

The Boc group can be selectively removed under acidic conditions without affecting the TBDMS ether.

Materials:

-

Fully protected intermediate

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the fully protected intermediate in DCM.

-

Add an excess of TFA or 4M HCl in Dioxane at 0 °C.

-

Stir at room temperature for 1-2 hours.

-

Monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize with a saturated solution of sodium bicarbonate and extract with DCM.

-

Dry the organic layer and concentrate to give the O-protected amine.

Step 3: N-Alkylation

The free amine can now undergo nucleophilic substitution with an appropriate electrophile.

Sources

Application Note: Chemoselective Amine Protection of (2R)-3-Amino-2-methoxypropan-1-ol HCl

Executive Summary

This application note details the procedures for the chemoselective

The core challenge is achieving exclusive protection of the amine group (

Structural Analysis & Strategic Considerations

Substrate Characteristics

-

Compound: (2R)-3-Amino-2-methoxypropan-1-ol HCl

-

CAS: 11528357 (General/Related)

-

Key Feature: The C2-methoxy group provides steric bulk and electronic induction, slightly reducing the nucleophilicity of the amine compared to a linear alkyl amine, but the amine remains significantly more nucleophilic than the C1-hydroxyl group.

-

Salt Form: The HCl salt renders the amine non-nucleophilic initially. A stoichiometric base is mandatory to liberate the free amine (

) in situ.

Chemoselectivity Strategy

To prevent

-

Kinetic Control: Exploit the higher nucleophilicity of the amine (

). -

Reagent Selection: Use reagents with lower electrophilicity where possible (e.g., anhydrides or succinimide esters over acid chlorides).

-

Temperature: Maintain low temperatures (

to RT) to suppress the activation energy required for alcohol attack.

Decision Matrix: Selecting the Protecting Group

Use the following logic flow to determine the appropriate protocol for your downstream application.

Caption: Decision matrix for selecting the optimal amine protecting group based on downstream stability requirements.

Experimental Protocols

Protocol A: -Boc Protection (Recommended Standard)

Objective: Synthesis of tert-butyl ((2R)-3-hydroxy-2-methoxypropyl)carbamate.

Mechanism: Nucleophilic attack of the free amine on Di-tert-butyl dicarbonate (

Reagents:

-

Substrate (1.0 equiv)

- (1.1 equiv)

-

Triethylamine (

) (2.2 equiv) [Note: 1.0 eq to neutralize HCl, 1.2 eq for reaction] -

Dichloromethane (DCM) or Dioxane/Water (1:1)

Step-by-Step Procedure:

-

Salt Neutralization: Suspend (2R)-3-Amino-2-methoxypropan-1-ol HCl (10 mmol) in DCM (50 mL). Cool to

in an ice bath. -

Base Addition: Add

(22 mmol) dropwise. The suspension should clarify as the free amine is liberated and -

Reagent Addition: Add a solution of

(11 mmol) in DCM (10 mL) dropwise over 15 minutes.-

Critical: Maintain

to prevent reaction with the alcohol.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Check TLC (Stain: Ninhydrin for SM, PMA for Product).

-

-

Workup:

-

Wash the organic layer with 1M Citric Acid (2 x 30 mL) to remove excess amine/base.

-

Wash with Saturated

(30 mL) and Brine (30 mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Usually yields a clean oil. If necessary, purify via silica flash chromatography (Hexanes/EtOAc).

Protocol B: -Cbz Protection (Orthogonal)

Objective: Synthesis of benzyl ((2R)-3-hydroxy-2-methoxypropyl)carbamate. Mechanism: Schotten-Baumann conditions using Benzyl Chloroformate (Cbz-Cl).

Reagents:

-

Substrate (1.0 equiv)

-

Cbz-Cl (1.05 equiv) [Strict stoichiometry]

- (3.0 equiv)

-

Water/Acetone (1:1 mixture)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate HCl salt (10 mmol) in Water (25 mL). Add Acetone (25 mL).

-

Buffer: Add solid

(30 mmol). The excess base is required to neutralize the HCl salt and the HCl generated during the Cbz protection. -

Addition: Cool to

. Add Cbz-Cl (10.5 mmol) dropwise over 30 minutes.-

Caution: Cbz-Cl is highly reactive. Rapid addition can lead to

-acylation (carbonate formation).

-

-

Reaction: Stir at

for 1 hour, then warm to RT for 2 hours. -

Workup:

-

Evaporate Acetone under reduced pressure.

-

Extract the aqueous residue with EtOAc (3 x 30 mL).

-

Wash combined organics with 1N HCl (briefly), then Brine.

-

-

Purification: Recrystallization (if solid) or Silica Chromatography (DCM/MeOH).

Protocol C: -Fmoc Protection (Base Labile)

Objective: Synthesis of (9H-fluoren-9-yl)methyl ((2R)-3-hydroxy-2-methoxypropyl)carbamate.

Strategy: Use Fmoc-OSu (succinimide ester) instead of Fmoc-Cl to avoid

Reagents:

-

Substrate (1.0 equiv)

-

Fmoc-OSu (1.0 equiv)

- (2.5 equiv)

-

Water/Dioxane (1:1)

Step-by-Step Procedure:

-

Preparation: Dissolve substrate HCl salt (5 mmol) in Water (15 mL) and Dioxane (15 mL).

-

Neutralization: Add

(12.5 mmol). Stir until dissolved/suspended. -

Addition: Add Fmoc-OSu (5 mmol) in one portion (or dissolved in minimal dioxane).

-

Reaction: Stir at RT for 12–18 hours.

-

Note: Fmoc-OSu is less reactive than acid chlorides, requiring longer times but offering superior selectivity.

-

-

Workup:

-

Purification: Flash chromatography is typically required to remove Fmoc-byproducts.

Generalized Workflow Diagram

Caption: Generalized workflow for the protection of amine salts in the presence of free alcohols.

Analytical Validation

To confirm the success of the reaction and the absence of side products:

| Method | Observation | Interpretation |

| TLC | Disappearance of polar baseline spot (amine salt). Appearance of higher | Reaction progress. |

| Shift of methylene protons adjacent to Nitrogen ( | Confirmation of | |

| Presence of | Confirmation that Alcohol is free (not protected). | |

| MS (ESI) | Mass confirmation. | |

| Ninhydrin | No purple spot on TLC. | Absence of free amine. |

Troubleshooting & Optimization

-

Issue: O-Acylation Observed (di-protected product).

-

Cause: Reaction temperature too high or base too strong.

-

Fix: Strictly maintain

during addition. Switch from

-

-

Issue: Incomplete Reaction.

-

Cause: HCl salt not fully neutralized.

-

Fix: Ensure at least 2.0 equivalents of base are used (1 eq for HCl, 1 eq for the reaction). Check pH of aqueous layer (should be >8).

-

-

Issue: Solubility.

-

Cause: Amino-alcohol salts are polar; protected products are lipophilic.

-

Fix: Use mixed solvent systems (Dioxane/Water or THF/Water) to keep both species in solution during the transition.

-

References

-

Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). John Wiley & Sons.[4]

-

Chemoselective Amine Protection Strategies . Organic Chemistry Portal. Link

-

Application Note: N-Boc Protection Protocols . Sigma-Aldrich (Merck). Link

-

Selective Protection of Amino Alcohols . Master Organic Chemistry. Link

Sources

Optimizing Diastereoselective Reductive Amination Using (2R)-3-Amino-2-methoxypropan-1-ol: An Application & Protocol Guide

Abstract

Chiral amines are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds, constituting 40-45% of small molecule drugs.[1][2] Reductive amination stands as one of the most robust and widely utilized methods for their synthesis.[3][4] This guide provides an in-depth exploration of diastereoselective reductive amination using the chiral building block (2R)-3-Amino-2-methoxypropan-1-ol. We will dissect the mechanistic underpinnings of the reaction, present a detailed, validated protocol, and offer a comprehensive framework for optimizing reaction conditions to achieve high diastereoselectivity and yield. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex, stereochemically-defined molecules.

Introduction: The Strategic Value of (2R)-3-Amino-2-methoxypropan-1-ol in Asymmetric Synthesis

Reductive amination, the process of forming an amine from a carbonyl compound and an amine via an intermediate imine or iminium ion, is a cornerstone of modern organic synthesis.[5][6] When the goal is to create a new stereocenter, the challenge lies in controlling the facial selectivity of the hydride reduction step. One powerful strategy is substrate-controlled diastereoselective synthesis, where a chiral reactant directs the stereochemical outcome of the reaction.

(2R)-3-Amino-2-methoxypropan-1-ol is a valuable chiral building block for this purpose. Its utility stems from several key structural features:

-

Pre-existing Stereocenter: The (2R) stereocenter provides the intrinsic chirality necessary to induce diastereoselectivity during the reduction of the newly formed imine.

-

Bifunctionality: The presence of both a primary amine and a primary alcohol allows for versatile synthetic manipulations post-amination. The hydroxyl group can be used for subsequent cyclization reactions or as a handle for further derivatization.

-

Potential for Chelation: The methoxy group at the 2-position, along with the nearby nitrogen and oxygen atoms, can potentially coordinate with Lewis acidic reagents or the hydride source, creating a more rigid transition state that enhances stereochemical control.

This guide focuses on leveraging these features to optimize the reaction between (2R)-3-Amino-2-methoxypropan-1-ol and a prochiral ketone to yield a diastereomerically-enriched secondary amine.

The Reaction Mechanism: A Step-by-Step Analysis

The direct reductive amination process is a one-pot reaction where imine formation and reduction occur concurrently.[3] The selectivity and efficiency of the reaction are critically dependent on balancing the rates of these two key steps.

Caption: A simplified workflow of the direct reductive amination process.

Causality Explained:

-

Imine/Iminium Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone. This is followed by a dehydration step to form an imine. This dehydration is often the rate-limiting step and is typically catalyzed by a mild acid.[4][5] The imine exists in equilibrium with its protonated form, the iminium ion, which is more electrophilic.

-

The Selectivity Challenge: The core challenge in direct reductive amination is that the starting carbonyl compound can also be reduced by the hydride reagent.[5][7] Therefore, the chosen reducing agent must reduce the iminium ion much faster than it reduces the ketone.[8]

-

Hydride Reduction: A hydride source attacks the electrophilic carbon of the iminium ion. The pre-existing stereocenter on the amino alcohol backbone directs this attack to one face of the C=N double bond, leading to the preferential formation of one diastereomer.

Core Protocol: Diastereoselective Reductive Amination of a Prochiral Ketone

This protocol provides a robust starting point for the reductive amination of a representative ketone, such as 4-phenylcyclohexanone, with (2R)-3-Amino-2-methoxypropan-1-ol.

Materials:

-

(2R)-3-Amino-2-methoxypropan-1-ol

-

4-Phenylcyclohexanone (or other prochiral ketone)

-

Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (AcOH), glacial

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Nitrogen (N₂) or Argon (Ar) gas supply

Procedure:

-

Reactant Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 4-phenylcyclohexanone (1.0 eq).

-

Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add (2R)-3-Amino-2-methoxypropan-1-ol (1.1 eq).

-

Scientist's Note: A slight excess of the amine can help drive the imine formation equilibrium forward and suppress side reactions like dialkylation.[5]

-

-

Acid Catalyst (Optional but Recommended): For less reactive ketones, add glacial acetic acid (1.0-2.0 eq) to catalyze imine formation.[8][9] The acid protonates the intermediate carbinolamine, facilitating the elimination of water.[5]

-

Initiation of Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes.

-

Expertise Insight: STAB is the reagent of choice for its remarkable selectivity. It is a mild hydride donor, less basic than other borohydrides, and tolerant of the mildly acidic conditions required for imine formation.[7][10] Its steric bulk also helps to minimize the undesired reduction of the starting ketone.[8] The reaction is often mildly exothermic; portion-wise addition helps control the temperature.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).

-

Workup - Quenching: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. This neutralizes the acetic acid and quenches any remaining STAB.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

-

Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product and determine the diastereomeric ratio (d.r.) using ¹H NMR spectroscopy and/or chiral HPLC.

A Framework for Optimization

Achieving optimal yield and diastereoselectivity requires a systematic approach to tuning reaction parameters. The following sections detail the key variables and their mechanistic impact.

Caption: A decision tree for troubleshooting and optimizing the reaction.

Choice of Reducing Agent

The selection of the hydride source is paramount. While STAB is an excellent starting point, other reagents can be considered.

| Reducing Agent | Typical Solvent(s) | Key Characteristics & Considerations | Citation(s) |

| NaBH(OAc)₃ (STAB) | DCE, THF, DCM | Gold Standard. Mild, selective for imines/iminiums over ketones. Water-sensitive. Works well with mild acid catalyst. | [7],[8],[9] |

| NaBH₃CN | MeOH, EtOH | Classic Reagent. Water-stable. Requires careful pH control (typically 6-7) to be selective. Highly toxic cyanide byproducts. | [7],[11],[4] |

| NaBH₄ | MeOH, EtOH | Aggressive. Can readily reduce both ketones and aldehydes. Requires pre-formation of the imine before addition. | [7],[4] |

| H₂/Catalyst (e.g., Pd/C) | MeOH, EtOAc | Green Option. Can be highly effective but may require higher pressures/temperatures and screening of catalysts. Potential for side reactions with sensitive functional groups. | [12],[6] |

Expert Insight: For most applications involving sensitive functional groups and the need for a one-pot procedure, STAB remains superior due to its chemoselectivity and operational simplicity.[3][8] NaBH₃CN is a viable alternative, but the toxicity and need for strict pH monitoring make it less favorable.[10]

Solvent Effects

The reaction solvent influences solubility, reaction rates, and potentially the transition state geometry, which impacts diastereoselectivity.

-

Chlorinated Solvents (DCE, DCM): Often the solvents of choice, promoting good solubility for a wide range of substrates.[9] DCE is generally preferred.[8]

-

Ethers (THF, Dioxane): Good alternatives to chlorinated solvents. Reactions may be slightly slower than in DCE.[5][13]

-

Acetonitrile (MeCN): A polar aprotic option, can be effective but compatibility should be checked.[9]

-

Alcohols (MeOH, EtOH): Generally incompatible with STAB but are the preferred solvents for NaBH₃CN and NaBH₄.[3][7] Methanol, in particular, can accelerate imine formation.[5][14]

-

Green Solvents: Recent studies have shown that solvents like ethyl acetate (EtOAc) can be effective, more environmentally friendly replacements for chlorinated solvents in STAB-mediated aminations.[15][16]

Recommendation: Begin with DCE. If optimization is required, screen THF and EtOAc as alternatives. The nature of the solvent can significantly affect reaction pathways and rates.[14]

The Critical Role of pH and Acid Catalysis

Controlling the acidity of the reaction medium is a delicate balancing act.

-

Too Acidic (pH < 4): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial step of imine formation.[4]

-

Just Right (pH ~5-7): This range is optimal. It allows for sufficient free amine to initiate the reaction while also providing acid catalysis to accelerate the dehydration of the carbinolamine intermediate to the iminium ion.[5][11]

-

Too Basic (pH > 8): The rate of imine/iminium ion formation slows dramatically as the dehydration step is not effectively catalyzed.

Practical Application: For many ketone substrates, the addition of 1-2 equivalents of acetic acid is beneficial.[8] It acts as a catalyst and ensures the formation of the reactive iminium ion. For reactions that are sluggish, titrating the amount of acetic acid is a primary optimization strategy.

Troubleshooting and Final Considerations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Sterically hindered substrates. | 1. Add 1-2 eq. of AcOH. Consider pre-stirring ketone, amine, and acid for 1-2h before adding STAB. 2. Use a fresh bottle of STAB. 3. Increase reaction temperature to 40-50 °C; prolong reaction time. |

| Low Diastereoselectivity | 1. Flexible transition state. 2. Reaction temperature too high. 3. Incorrect solvent choice. | 1. Lower the reaction temperature (e.g., to 0 °C or -20 °C) to favor the lower-energy transition state. 2. Screen alternative solvents (e.g., from DCE to THF). 3. Consider adding a Lewis acid [ex. Ti(iPrO)₄] to promote a more rigid, chelated transition state.[7] |

| Formation of Alcohol Side Product | 1. Reducing agent is too reactive. 2. Imine formation is too slow compared to ketone reduction. | 1. Ensure STAB is used instead of NaBH₄. 2. Ensure adequate acid catalysis (AcOH) is present to accelerate imine formation, making it the kinetically favored pathway.[13] |

Conclusion

The use of (2R)-3-Amino-2-methoxypropan-1-ol as a chiral amine source in reductive amination is a powerful method for installing a new stereocenter with predictable, substrate-controlled diastereoselectivity. By understanding the interplay between the choice of reducing agent, solvent, and acid catalysis, researchers can systematically optimize the reaction to achieve high yields and stereochemical purity. The presented protocol, built upon the selective and mild nature of sodium triacetoxyborohydride, serves as a validated and reliable foundation for the synthesis of complex chiral amines, which are vital intermediates in pharmaceutical and agrochemical development.[17][18]

References

- pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantit

- Catalysts for Asymmetric Reductive Amination –Ir-PSA series.Kanto Chemical Co., Inc.,

- Reductive Amination - Common Conditions.

- Specific solvent issues with Reductive Amination/Alkyl

- A remarkable solvent effect on reductive amination of ketones.

- Borch Reductive Amination.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1.

- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.Frontiers, 26 Nov 2021,

- Myers Chem 115.Harvard University,

- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.ACS Omega, 19 Aug 2022,

- Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.ChemicalBook, 16 Dec 2024,

- Sodium triacetoxyborohydride.Organic Chemistry Portal,

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Reductive Amination, and How It Works.Master Organic Chemistry, 1 Sep 2017,

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.J. Chem. Pharm. Res., 29 Apr 2024,

- Development of a solvent selection guide for aldehyde-based direct reductive amination processes.Green Chemistry, RSC Publishing,

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

- Reductive aminations by imine reductases:

- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.PMC, 19 Aug 2022,

- Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines.Semantic Scholar,

- (PDF) An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters.

- Amine synthesis by reductive amination (reductive alkyl